Nocardicin A
Overview
Description
Nocardicin A is a monocyclic β-lactam antibiotic included in the monobactam subclass . It is obtained from the fermentation broth of a strain of actinomycetes Nocardia uniformis subsp. tsuyamenensis as a metabolic product catalyzed by the enzyme nocardicin-A epimerase . It is stereochemically and biologically related to penicillin and cephalosporins .
Synthesis Analysis
The synthesis of this compound involves a unique bifunctional thioesterase (NocTE), which is incorporated in nonribosomal peptide synthetase (NRPS) NocA–NocB assembly line . This enzyme controls the generation of d-products with high stereochemical purity . The core structural architecture for this compound is derived from Nocardicin G, a tripeptide consisting of two nonproteinogenic d-(p-hydroxyphenyl)glycine (d-Hpg) residues and a β-lactam ring (d-Hpg-l-β-lactam-d-Hpg) .Molecular Structure Analysis
The molecular structure of this compound includes a monocyclic β-lactam ring along with the presence of p-hydroxyphenylglycine and oxime units . These are uncommon chemical structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The precursor pro-nocardicin G (l-Hpg-l-Arg-d-Hpg-l-β-lactam-d-Hpg) assembled by five modules is cleaved into the tripeptide nocardicin G by removing the N-terminal Arg and Hpg residues, and then this compound is generated by modifying nocardicin G .Physical and Chemical Properties Analysis
This compound possesses stable β-lactamase resistance and modest activities against a broad-spectrum of gram-negative bacteria, like Proteus and Pseudomonas . It also has no cross-resistance with other β-lactam antibiotics .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNZOGJNVIFEBA-TWTPMLPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101375 | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60134-71-6 | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60134-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nocardicin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOCARDICIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWV6T6M34F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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